molecular formula C16H15N3O3 B14122126 2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole CAS No. 1018164-93-6

2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole

Cat. No.: B14122126
CAS No.: 1018164-93-6
M. Wt: 297.31 g/mol
InChI Key: SPODXFKBZKQZNN-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenol and 5-nitro-1H-benzimidazole.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole compounds.

Scientific Research Applications

2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1018164-93-6

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C16H15N3O3/c1-10-3-5-13(7-11(10)2)22-9-16-17-14-6-4-12(19(20)21)8-15(14)18-16/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

SPODXFKBZKQZNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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